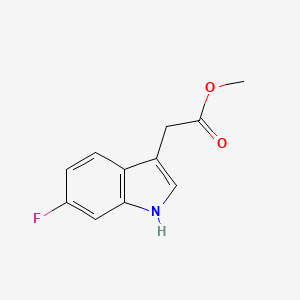

6-氟吲哚-3-乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

新型荧光团和荧光标记剂

研究重点介绍了吲哚乙酸衍生物(包括类似于6-氟吲哚-3-乙酸甲酯的衍生物)作为新型荧光团和荧光标记剂的巨大潜力。例如,从5-甲氧基吲哚-3-乙酸衍生的6-甲氧基-4-喹啉酮在水性介质中表现出强荧光并具有较大的斯托克斯位移。该化合物在较宽的pH范围内具有强荧光,并且对光和热具有很高的稳定性,使其成为生物医学分析和荧光标记的优秀候选物 (平野等人,2004)。

癌症治疗

已探索吲哚-3-乙酸衍生物在靶向癌症治疗中的潜力。过氧化物酶氧化这些化合物会产生细胞毒性代谢产物,例如3-亚甲基-2-氧吲哚,这些代谢产物在氧化之前表现出低细胞毒性。已提出将这种反应机制用于靶向癌症治疗,证明了这些化合物作为前药的潜力,这些前药被特定酶激活以消耗细胞内硫醇并对癌细胞表现出高细胞毒性 (福克斯等人,2002)。

合成化学和催化

在合成化学中,6-氟吲哚-3-乙酸甲酯衍生物的应用促进了硼化吲哚生产的新方法。例如,已将醋酸铋(III)用作二硼化和三硼化吲哚的顺序原脱硼催化剂,从而能够对苏马曲坦等复杂分子的进行后期官能化。这个过程例证了6-氟吲哚-3-乙酸甲酯衍生物在获得各种硼化吲哚产物中的效用 (沈等人,2016)。

安全和危害

The safety data sheet for a related compound, 6-Fluoroindole, advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

作用机制

Target of Action

Methyl 6-Fluoroindole-3-acetate, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Mode of Action

It is known that indole derivatives can interact with their targets and cause changes in the biological system . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Methyl 6-Fluoroindole-3-acetate, being an indole derivative, may affect various biochemical pathways. Indole derivatives are known to exhibit diverse biological activities and have immense potential for therapeutic applications . They are involved in a variety of biochemical pathways, including those related to the aforementioned biological activities .

Result of Action

Indole derivatives have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

生化分析

Biochemical Properties

Methyl 6-Fluoroindole-3-acetate, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that indole derivatives can interact with the aryl hydrocarbon receptor (AhR), a protein that plays a crucial role in the regulation of biological responses to certain environmental contaminants .

Cellular Effects

Methyl 6-Fluoroindole-3-acetate can influence cell function in several ways. For instance, it has been found to exhibit cytotoxicity against various cancer cell lines, including HeLa, PC-3, MDA-MB-231, and BxPC-3 . This suggests that Methyl 6-Fluoroindole-3-acetate may influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to apoptosis in these cells .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to many receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Methyl 6-Fluoroindole-3-acetate can change over time in laboratory settings. For example, it has been found to demonstrate notable cytotoxicity against various cancer cell lines

Dosage Effects in Animal Models

The effects of Methyl 6-Fluoroindole-3-acetate can vary with different dosages in animal models. While specific studies on Methyl 6-Fluoroindole-3-acetate are limited, it is known that indole derivatives can have varying effects at different doses

Metabolic Pathways

Methyl 6-Fluoroindole-3-acetate may be involved in various metabolic pathways. Indole derivatives are known to be involved in the shikimate pathway, a metabolic pathway that is present in bacteria, fungi, algae, some protozoan parasites, and plants .

Transport and Distribution

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization , which may influence their transport and distribution.

Subcellular Localization

Given the diverse biological activities of indole derivatives, it is possible that Methyl 6-Fluoroindole-3-acetate could be localized to various compartments or organelles within the cell .

属性

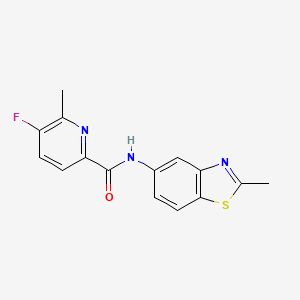

IUPAC Name |

methyl 2-(6-fluoro-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSUEWDZNVTLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2638514.png)

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)

![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)

![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)

![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)

![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)